4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Description
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Properties
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-24-20(27)15-8-6-14(7-9-15)12-26-21(28)19-18(10-11-30-19)25(22(26)29)13-16-4-2-3-5-17(16)23/h2-5,10-11,14-15H,6-9,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKERHFJDBXAYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It consists of a thienopyrimidine core with various functional groups that contribute to its biological activity.
Structural Formula
- Molecular Formula : C₁₅H₁₈F N₃O₃S
- Molecular Weight : 327.38 g/mol
Structural Features
- Thieno[3,2-d]pyrimidine moiety : Known for its role in various biological activities.
- Fluorobenzyl group : Enhances lipophilicity and biological interaction.
- Cyclohexanecarboxamide group : May influence binding affinity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases or proteases, leading to altered cell signaling pathways.
- Receptor Modulation : It potentially modulates the activity of receptors that are crucial in various physiological responses, including those related to inflammation or cancer progression.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of similar compounds within the thienopyrimidine class. For example, compounds with structural similarities have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth.
Case Studies
- Study on Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in specific cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM.
- Mechanistic Insights : Flow cytometry analyses indicated that treated cells exhibited increased levels of apoptotic markers, suggesting a caspase-dependent mechanism of action.
Antimicrobial Activity
Research indicates potential antimicrobial effects against various pathogens. The compound's structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions.
Case Studies
- Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Mechanism of Action : Preliminary studies suggest that the compound interferes with bacterial protein synthesis, leading to cell death.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique properties of this compound. Below is a summary table comparing key biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | High | Moderate | Enzyme inhibition |
| Compound B | Moderate | High | Receptor modulation |
| This compound | High | Moderate | Enzyme inhibition & receptor modulation |
Future Directions in Research
Given the promising biological activities observed in preliminary studies, further research is warranted to:
- Investigate the pharmacokinetics and bioavailability of the compound.
- Explore its synergistic effects when combined with existing therapies.
- Conduct clinical trials to evaluate safety and efficacy in human subjects.
Q & A
Basic: What synthetic strategies are recommended to achieve high-purity yields of this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidinone core, fluorobenzyl substitution, and coupling with the N-methylcyclohexanecarboxamide moiety. Critical steps include:
- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for cyclization reactions to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) and high-resolution mass spectrometry (HRMS) .
Advanced: How can conflicting biological activity data across studies be systematically addressed?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. To resolve this:
- Orthogonal Assays : Compare IC values across enzymatic assays (e.g., kinase inhibition) and cell-based viability assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
- Batch Analysis : Use HPLC-MS to verify compound purity (>98%) and rule out degradation products influencing activity .
- Structural Analogs : Test fluorobenzyl-substituted analogs (e.g., 3-chloro vs. 4-fluoro derivatives) to isolate substituent-specific effects .
Basic: What physicochemical properties are critical for predicting this compound’s bioavailability?
Methodological Answer:
Key parameters include:
- LogP : Calculated via HPLC-derived retention times (LogP ≈ 2.8), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy; solubility <10 µM suggests need for prodrug strategies .
- Stability : Assess degradation in plasma (37°C, 24h) via LC-MS; esterase-sensitive moieties (e.g., carboxamide) may require stabilization .
Advanced: What methodologies are effective for identifying this compound’s molecular targets?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads and screen cell lysates for binding proteins, followed by tryptic digest and LC-MS/MS identification .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2) based on the thienopyrimidinone scaffold .
- CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes (e.g., PTK2) and assessing loss of compound efficacy in proliferation assays .
Basic: How do reaction solvents influence the yield of the fluorobenzyl substitution step?
Methodological Answer:
- Polar Solvents : DMF or DMSO enhance nucleophilic substitution rates by stabilizing transition states, achieving >80% yield at 100°C .
- Aprotic Conditions : Avoid protic solvents (e.g., ethanol) to prevent hydrolysis of the thienopyrimidinone core .
- Catalyst Screening : Add KCO or CsCO (2 eq.) to deprotonate the benzylamine, accelerating substitution kinetics .
Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24h for LC-MS/MS analysis of , , and bioavailability .
- Tissue Distribution : Use whole-body autoradiography in BALB/c mice with C-labeled compound to quantify accumulation in target organs (e.g., liver, tumors) .
- Metabolite ID : Perform microsomal incubation (human/rat liver S9 fractions) and UPLC-QTOF analysis to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Basic: What analytical techniques are recommended for stability profiling?
Methodological Answer:
- Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and acidic/basic conditions (0.1M HCl/NaOH) for 48h; monitor degradation via HPLC-DAD .
- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess water uptake at 25°C/60% RH; >5% weight gain indicates need for desiccated storage .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with variations at the fluorobenzyl (e.g., 3-F, 4-Cl) and cyclohexanecarboxamide (e.g., N-ethyl, N-cyclopropyl) positions .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC data against VEGFR2; prioritize substituents enhancing hydrophobic interactions in the kinase’s ATP-binding pocket .
- In Silico Toxicity : Predict hERG inhibition and CYP450 interactions using StarDrop or ADMET Predictor to exclude analogs with high toxicity risk .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Exotherm Management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., cyclization) to prevent decomposition .
- Catalyst Recycling : Optimize Pd/C or Ni catalysts for Suzuki-Miyaura couplings to minimize metal leaching and enable reuse .
- Workflow Automation : Implement flow chemistry for continuous purification of intermediates, reducing manual handling .
Advanced: How can cryo-EM or X-ray crystallography elucidate this compound’s binding mode?
Methodological Answer:
- Co-crystallization : Soak the compound (10 mM) into crystals of target proteins (e.g., EGFR T790M mutant) and collect data at 1.8–2.2 Å resolution using synchrotron sources .
- Cryo-EM : For membrane-bound targets (e.g., GPCRs), use lipidic cubic phase (LCP) embedding and 300 kV TEM to resolve binding at 3.5–4.0 Å resolution .
- Density Functional Theory (DFT) : Validate observed binding poses by simulating electron density maps and hydrogen-bonding networks (e.g., Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
